Venlafaxine Impurity E HCl

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

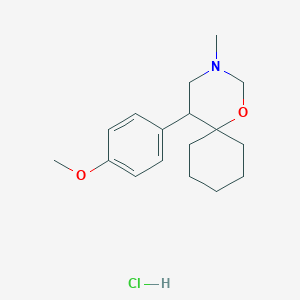

Structure

3D Structure of Parent

Properties

IUPAC Name |

5-(4-methoxyphenyl)-3-methyl-1-oxa-3-azaspiro[5.5]undecane;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO2.ClH/c1-18-12-16(14-6-8-15(19-2)9-7-14)17(20-13-18)10-4-3-5-11-17;/h6-9,16H,3-5,10-13H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHYQRAJIRAJLDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(C2(CCCCC2)OC1)C3=CC=C(C=C3)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Venlafaxine Impurity E HCl

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of the synthetic pathway for Venlafaxine Impurity E Hydrochloride, a known related substance of the antidepressant drug Venlafaxine. As a senior application scientist, this document is structured to offer not just a procedural overview, but a deep dive into the chemical logic and practical considerations inherent in synthesizing and characterizing this specific impurity. Understanding the formation of such impurities is paramount in drug development for ensuring the safety, efficacy, and quality of the final active pharmaceutical ingredient (API).

Introduction: The Significance of Impurity Profiling in Venlafaxine

Venlafaxine, chemically known as (±)-1-[2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexanol, is a widely prescribed serotonin-norepinephrine reuptake inhibitor (SNRI) for the treatment of major depressive disorder, anxiety, and panic disorders.[1] The synthetic routes to Venlafaxine are multi-step processes that can inadvertently generate a range of related substances or impurities.[2][3] Regulatory bodies such as the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) mandate strict control over these impurities.

Venlafaxine Impurity E is identified as 5-(4-methoxyphenyl)-3-methyl-1-oxa-3-azaspiro[5.5]undecane.[4][5] Its formation is often associated with the reaction conditions employed during the synthesis of Venlafaxine, particularly involving formaldehyde. This guide will elucidate a probable synthetic pathway for Venlafaxine Impurity E HCl, providing a foundational understanding for its targeted synthesis for use as a reference standard in analytical method development and validation.

Proposed Synthesis Pathway for this compound

The synthesis of Venlafaxine Impurity E is intrinsically linked to the synthesis of Venlafaxine itself. A plausible and common route to Venlafaxine involves the reductive amination of a key intermediate. The formation of Impurity E can be postulated as a cyclization side reaction occurring under specific conditions.

The proposed synthetic pathway commences with the synthesis of the precursor, 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol, which is also known as Venlafaxine Impurity C.[4]

Step 1: Synthesis of 1-[cyano(p-methoxyphenyl)methyl]cyclohexanol

The initial step involves the condensation of p-methoxyphenylacetonitrile with cyclohexanone. This reaction is typically base-catalyzed.

-

Reaction: p-methoxyphenylacetonitrile + Cyclohexanone → 1-[cyano(p-methoxyphenyl)methyl]cyclohexanol

-

Reagents and Conditions: A strong base such as sodium ethoxide or potassium tert-butoxide in an appropriate solvent like ethanol or THF at low temperatures.[6]

Step 2: Reduction of the Nitrile to the Primary Amine

The nitrile group of 1-[cyano(p-methoxyphenyl)methyl]cyclohexanol is then reduced to a primary amine to yield 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol.

-

Reaction: 1-[cyano(p-methoxyphenyl)methyl]cyclohexanol → 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol

-

Reagents and Conditions: Catalytic hydrogenation using catalysts like Raney Nickel or Rhodium on Alumina under hydrogen pressure is a common method.[7][8] Alternatively, chemical reduction using reagents like lithium aluminum hydride (LiAlH4) can be employed, though catalytic hydrogenation is often preferred for industrial applications due to safety and cost considerations.

Step 3: Formation of Venlafaxine Impurity E through Cyclization

The formation of Venlafaxine Impurity E likely occurs from the reaction of 1-[1-(4-methoxyphenyl)-2-(methylamino)ethyl]cyclohexanol (Venlafaxine Impurity D) with formaldehyde. Venlafaxine Impurity D itself is an intermediate in some Venlafaxine synthesis routes or can be formed from the mono-methylation of 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol. The reaction with excess formaldehyde under acidic conditions can lead to the formation of the cyclic impurity.

-

Reaction: 1-[1-(4-methoxyphenyl)-2-(methylamino)ethyl]cyclohexanol + Formaldehyde → 5-(4-methoxyphenyl)-3-methyl-1-oxa-3-azaspiro[5.5]undecane (Venlafaxine Impurity E)

-

Mechanism: This is a Pictet-Spengler type reaction where the secondary amine reacts with formaldehyde to form a Schiff base, which then undergoes intramolecular cyclization with the hydroxyl group to form the oxazolidine ring system.

Step 4: Conversion to the Hydrochloride Salt

The free base of Venlafaxine Impurity E is then converted to its hydrochloride salt for improved stability and handling.

-

Reaction: 5-(4-methoxyphenyl)-3-methyl-1-oxa-3-azaspiro[5.5]undecane + HCl → 5-(4-methoxyphenyl)-3-methyl-1-oxa-3-azaspiro[5.5]undecane hydrochloride (this compound)

-

Reagents and Conditions: Treatment of the free base dissolved in a suitable organic solvent (e.g., isopropanol, ethyl acetate) with hydrochloric acid (either gaseous or as a solution in a solvent).

Visualizing the Synthesis Pathway

The following diagram illustrates the proposed synthetic pathway for this compound.

Caption: Proposed synthesis pathway for this compound.

Experimental Protocols

The following are generalized experimental protocols based on established chemical transformations relevant to the synthesis of Venlafaxine and its analogues. These should be adapted and optimized based on laboratory capabilities and safety assessments.

Protocol for the Synthesis of 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol (Venlafaxine Impurity C)

-

Reaction Setup: In a high-pressure reactor, charge 1-[cyano(p-methoxyphenyl)methyl]cyclohexanol and a suitable solvent such as ethanol.

-

Catalyst Addition: Add a catalytic amount of Raney Nickel (approx. 5-10% w/w) to the mixture.

-

Hydrogenation: Pressurize the reactor with hydrogen gas (typically 50-100 psi) and heat the reaction mixture to 50-70 °C with vigorous stirring.

-

Reaction Monitoring: Monitor the reaction progress by techniques such as TLC or HPLC until the starting material is consumed.

-

Work-up: After completion, cool the reactor to room temperature and carefully filter the catalyst. The filtrate is then concentrated under reduced pressure to yield the crude product.

-

Purification: The crude product can be purified by crystallization from a suitable solvent system to afford pure 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol.[9]

Protocol for the Synthesis of this compound

-

Reaction Setup: To a solution of 1-[1-(4-methoxyphenyl)-2-(methylamino)ethyl]cyclohexanol in a suitable solvent (e.g., methanol or water), add a slight excess of aqueous formaldehyde solution.

-

Acidification: Acidify the reaction mixture with a catalytic amount of a protic acid (e.g., formic acid or hydrochloric acid).

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-50 °C) and monitor the formation of the cyclic product by TLC or HPLC.

-

Work-up: Once the reaction is complete, neutralize the mixture with a base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate).

-

Isolation of Free Base: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude Venlafaxine Impurity E free base.

-

Salt Formation: Dissolve the crude free base in a minimal amount of a suitable solvent like isopropanol. Slowly add a solution of hydrochloric acid in isopropanol with stirring.

-

Crystallization and Isolation: The hydrochloride salt will precipitate out of the solution. Cool the mixture to enhance crystallization, then filter the solid, wash with a small amount of cold solvent, and dry under vacuum to yield this compound.

Data Presentation

The following table summarizes the key chemical entities involved in the synthesis of this compound.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| p-methoxyphenylacetonitrile | C₉H₉NO | 147.18 | 104-47-2 |

| Cyclohexanone | C₆H₁₀O | 98.14 | 108-94-1 |

| 1-[cyano(p-methoxyphenyl)methyl]cyclohexanol | C₁₅H₁₉NO₂ | 245.32 | 93413-76-4 |

| 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol (Impurity C) | C₁₅H₂₃NO₂ | 249.35 | 93413-70-8 |

| 1-[1-(4-methoxyphenyl)-2-(methylamino)ethyl]cyclohexanol (Impurity D) | C₁₆H₂₅NO₂ | 263.38 | 149289-30-5 |

| Venlafaxine Impurity E (free base) | C₁₇H₂₅NO₂ | 275.39 | 93413-70-8 |

| This compound | C₁₇H₂₆ClNO₂ | 311.85 | 93413-56-0 |

Conclusion and Future Perspectives

This technical guide has outlined a comprehensive and scientifically grounded synthetic pathway for this compound. By understanding the mechanistic basis of its formation, researchers and drug development professionals are better equipped to control its presence in the final API. The provided protocols offer a starting point for the laboratory-scale synthesis of this impurity, which is crucial for its use as a certified reference standard. Further studies could focus on optimizing the reaction conditions to either selectively produce or minimize the formation of Venlafaxine Impurity E during the manufacturing process of Venlafaxine, thereby ensuring the quality and safety of this important antidepressant medication.

References

- Reddy, G. M., et al. (2007). Preparation of Venlafaxine-Antidepressant Drug. Asian Journal of Chemistry, 19(7), 5157-5160.

- New Drug Approvals. (2015). VENLAFAXINE PART 2/3.

- Google Patents. (2016). Process for total synthesis of venlafaxine. US9527800B2.

- BOC Sciences. (n.d.). Venlafaxine Impurities.

-

National Center for Biotechnology Information. (n.d.). Venlafaxine. PubChem Compound Database. Retrieved from [Link]

- Yu, X., et al. (2013). Synthesis of Related Substances of Venlafaxine Hydrochloride. Chinese Journal of Pharmaceuticals, 44(7), 648-651.

- Pharmaffili

- ACS Publications. (2011). An Improved and Impurity-Free Large-Scale Synthesis of Venlafaxine Hydrochloride. Organic Process Research & Development, 15(4), 834-838.

- SynThink Research Chemicals. (n.d.). Venlafaxine EP Impurity E.

- Google Patents. (n.d.). Preparation method of 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol. CN102558117A.

- Chemicalbook. (2025). 1-[2-Amino-1-(4-methoxyphenyl)-ethyl]-cyclohexanol hydrochloride.

- Quick Company. (n.d.).

Sources

- 1. Venlafaxine | C17H27NO2 | CID 5656 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis of Related Substances of Venlafaxine Hydrochloride [cjph.com.cn]

- 5. synthinkchemicals.com [synthinkchemicals.com]

- 6. US9527800B2 - Process for total synthesis of venlafaxine - Google Patents [patents.google.com]

- 7. asianpubs.org [asianpubs.org]

- 8. CN104177268A - Preparation method of 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol - Google Patents [patents.google.com]

- 9. 1-[2-Amino-1-(4-methoxyphenyl)-ethyl]-cyclohexanol hydrochloride | 130198-05-9 [chemicalbook.com]

An In-depth Technical Guide to the Chemical Properties of Venlafaxine Impurity E Hydrochloride

This guide provides a comprehensive overview of the chemical properties of Venlafaxine Impurity E hydrochloride, a critical reference standard for researchers, scientists, and drug development professionals working with the antidepressant venlafaxine. This document delves into the structural characterization, synthesis, and analytical control of this specific impurity, offering field-proven insights to ensure technical accuracy and support regulatory compliance.

Introduction: The Significance of Impurity Profiling in Venlafaxine

Venlafaxine, a serotonin-norepinephrine reuptake inhibitor (SNRI), is a widely prescribed medication for the treatment of major depressive disorder, anxiety, and panic disorders.[1] The stringent quality control of venlafaxine hydrochloride is paramount to ensure its safety and efficacy. A crucial aspect of this quality control is the identification, characterization, and quantification of impurities that may arise during the synthesis of the active pharmaceutical ingredient (API) or during its storage.

Venlafaxine Impurity E is a designated impurity listed in the European Pharmacopoeia (EP) and is also recognized by the United States Pharmacopeia (USP) as Venlafaxine Related Compound E.[2][3] Its hydrochloride salt is the stable form used as a reference standard for analytical purposes. A thorough understanding of its chemical properties is essential for developing robust analytical methods for impurity profiling and for controlling its levels within the accepted limits defined by regulatory bodies.

Structural Elucidation and Physicochemical Properties

A solid understanding of the molecular structure and fundamental physicochemical properties of Venlafaxine Impurity E hydrochloride is the cornerstone of any analytical investigation.

Chemical Identity

-

Chemical Name: (5RS)-5-(4-Methoxyphenyl)-3-methyl-1-oxa-3-azaspiro[5.5]undecane hydrochloride[1][3][4][5][6]

-

Synonyms: Venlafaxine USP Related Compound E, Venlafaxine Cyclic Impurity[3][7]

-

CAS Number: 93413-56-0 (for the hydrochloride salt)[1][3][4][5][6]

Structural Confirmation

The definitive structure of Venlafaxine Impurity E hydrochloride is established through a combination of spectroscopic techniques. While the raw spectral data is typically provided with the purchase of a certified reference standard, the following sections outline the expected spectral features.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the methoxyphenyl group, the protons of the spiro-cyclohexane ring, the methylene protons of the oxaza-spiro system, and the N-methyl group. The integration and splitting patterns of these signals are crucial for confirming the connectivity of the molecule.

-

¹³C NMR: The carbon NMR spectrum will provide evidence for all 17 carbon atoms in the molecule, including the distinct chemical shifts for the quaternary spiro carbon, the aromatic carbons, the carbons of the cyclohexane ring, and the carbons of the oxaza-spiro ring system.

Mass spectrometry is a powerful tool for confirming the molecular weight and fragmentation pattern of the impurity. Under electrospray ionization (ESI) in positive mode, the expected molecular ion peak would correspond to the free base [M+H]⁺ at m/z 276.4. The fragmentation pattern can provide further structural information.

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule, such as C-H stretching of aromatic and aliphatic groups, C-O-C stretching of the ether and the oxaza-spiro ring, and C-N stretching.

Physicochemical Properties

A summary of the key physicochemical properties is presented in the table below.

| Property | Value | Source |

| Appearance | Pale Yellow to Light Beige Solid | [1] |

| Solubility | Soluble in Acetonitrile (Slightly), Chloroform (Slightly), Methanol (Slightly) | [1] |

| Storage | Store at -20°C | [1] |

Synthesis of Venlafaxine Impurity E Hydrochloride

The synthesis of Venlafaxine Impurity E hydrochloride is a critical process for the preparation of a reference standard. While specific, detailed, and publicly available protocols are scarce, a general understanding of its formation can be inferred from the structure of the molecule and general synthetic methodologies for related compounds. A Chinese patent describes a general preparation method for venlafaxine impurities which can be adapted for Impurity E.

Conceptual Synthetic Pathway

The formation of the 1-oxa-3-azaspiro[5.5]undecane ring system likely involves the cyclization of a suitable precursor. A plausible synthetic route could involve the reaction of an intermediate in the venlafaxine synthesis with a cyclizing agent.

General Laboratory-Scale Synthesis Protocol

The following is a generalized protocol based on common organic synthesis techniques and information from related syntheses. Note: This is a conceptual outline and requires optimization and validation.

-

Reaction Setup: A solution of the appropriate venlafaxine synthetic intermediate is prepared in a suitable organic solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Addition of Reagents: The cyclizing agent is added to the reaction mixture, potentially in the presence of a catalyst.

-

Reaction Monitoring: The progress of the reaction is monitored by a suitable chromatographic technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material is consumed.

-

Work-up: Upon completion, the reaction mixture is quenched, and the product is extracted into an organic solvent. The organic layer is then washed, dried, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography to isolate the free base of Venlafaxine Impurity E.

-

Salt Formation: The purified free base is dissolved in a suitable solvent, and a solution of hydrochloric acid in an appropriate solvent (e.g., ether or isopropanol) is added to precipitate the hydrochloride salt.

-

Isolation and Drying: The precipitated Venlafaxine Impurity E hydrochloride is collected by filtration, washed with a cold solvent, and dried under vacuum to yield the final product.

Analytical Characterization and Control

Robust analytical methods are essential for the detection and quantification of Venlafaxine Impurity E in venlafaxine drug substances and products.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is the most common technique for the separation and quantification of venlafaxine and its impurities.

A typical reversed-phase HPLC method for venlafaxine and its impurities would utilize a C18 column with a mobile phase consisting of a mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol).

| Parameter | Typical Conditions |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Gradient or isocratic elution with a mixture of phosphate buffer and acetonitrile/methanol |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 225 nm[8][9] |

| Injection Volume | 10-20 µL |

| Column Temperature | 25-30 °C |

Causality Behind Experimental Choices:

-

C18 Column: The nonpolar nature of the C18 stationary phase provides good retention and separation of the moderately polar venlafaxine and its impurities.

-

Buffered Mobile Phase: A buffer is used to control the pH of the mobile phase, which is critical for achieving consistent retention times and peak shapes for ionizable compounds like venlafaxine and its impurities.

-

UV Detection at 225 nm: The aromatic ring in venlafaxine and its impurities provides strong UV absorbance at this wavelength, allowing for sensitive detection.

Any analytical method used for impurity quantification must be validated according to ICH guidelines to ensure its reliability. Key validation parameters include:

-

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

-

Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

-

Accuracy: The closeness of the test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

-

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with suitable precision and accuracy.

-

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Forced Degradation Studies

Forced degradation studies are crucial for understanding the potential degradation pathways of venlafaxine and for identifying potential degradation products, which may include Impurity E. These studies involve subjecting the drug substance to stress conditions such as acid and base hydrolysis, oxidation, and photolysis.[10] The formation of Impurity E under specific stress conditions would provide valuable information about its potential to form during the manufacturing process or on storage.

Conclusion

A comprehensive understanding of the chemical properties of Venlafaxine Impurity E hydrochloride is indispensable for ensuring the quality, safety, and efficacy of venlafaxine drug products. This guide has provided an in-depth overview of its structural characterization, synthetic considerations, and analytical control strategies. By employing robust and validated analytical methods, researchers and drug development professionals can effectively monitor and control the levels of this impurity, thereby meeting the stringent requirements of regulatory agencies and delivering high-quality medications to patients.

References

- European Pharmacopoeia (EP).

- SynZeal. (n.d.). Venlafaxine EP Impurity E | 93413-70-8.

- PubChem. (n.d.). Venlafaxine Impurity E HCl.

- Axios Research. (n.d.). Venlafaxine EP Impurity E HCl - CAS - 93413-56-0 (HCl salt).

- SynThink Research Chemicals. (n.d.). Venlafaxine EP Impurity E | 93413-56-0. Retrieved from SynThink Research Chemicals website.

- ChemicalBook. (2024, March 30). (5RS)-5-(4-Methoxyphenyl)-3-Methyl-1-oxa-3-azaspiro-[5.5]undecane Hydrochloride - Safety Data Sheet.

- BOC Sciences. (n.d.). CAS 93413-56-0 Venlafaxine EP Impurity E hydrochloride.

- SciSpace. (n.d.). ISOLATION AND STRUCTURAL CHARACTERIZATION OF MAJOR DEGRADATION PRODUCT OF VENLAFAXINE HYDROCHLORIDE.

- Indo American Journal of Pharmaceutical Research. (2021, January 31). RP-HPLC METHOD FOR THE ESTIMATION OF VENLAFAXINE HYDROCHLORIDE IN CAPSULE DOSAGE FORM. Retrieved from Indo American Journal of Pharmaceutical Research website.

- ResearchGate. (n.d.). Degradation of venlafaxine hydrochloride.

- PMC - NIH. (n.d.). RP-HPLC Estimation of Venlafaxine Hydrochloride in Tablet Dosage Forms.

- International Journal of Pharmaceutical Sciences and Research. (2020). A stability indicating RP-HPLC method for the simultaneous estimation of Venlafaxine and its impurity A in bulk and pharmaceutical dosage form.

- PubChem. (n.d.). 5-(4-Methoxyphenyl)-3-methyl-1-oxa-3-azaspiro[5.5]undecane.

- Google Patents. (n.d.). CN114292198A - A kind of preparation method of venlafaxine impurity.

- MDPI. (2023, February 14). Multicomponent Synthesis of Unsymmetrical Derivatives of 4-Methyl-Substituted 5-Nitropyridines.

- New Drug Approvals. (2015, April 9). VENLAFAXINE PART 2/3.

- Journal of Pharmaceutical and Biomedical Analysis. (n.d.). RP-HPLC Method for Content of Genotoxic 4-methoxybenzyl Chloride in Venlafaxine.

- SynThink Research Chemicals. (n.d.). Venlafaxine EP Impurities & USP Related Compounds. Retrieved from SynThink Research Chemicals website.

- ResearchGate. (2025, August 5). Synthesis of Some New 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)-pyridazinone Derivatives.

- NIH. (2025, April 23). Electrochemical Degradation of Venlafaxine on Platinum Electrodes: Identification of Transformation Products by LC-MS/MS and In Silico Ecotoxicity Assessment.

- PubMed Central. (n.d.). Multiple-reaction monitoring (MRM) LC–MS/MS quantitation of venlafaxine and its O-desmethyl metabolite for a preclinical pharmacokinetic study in rabbits.

- ACS Publications. (n.d.). An Improved and Impurity-Free Large-Scale Synthesis of Venlafaxine Hydrochloride.

- ResearchGate. (n.d.). A Convenient Synthesis of Substituted Spiro[5.

Sources

- 1. This compound | C17H26ClNO2 | CID 54577407 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Venlafaxine EP Impurity E | 93413-70-8 | SynZeal [synzeal.com]

- 3. newdrugapprovals.org [newdrugapprovals.org]

- 4. CN114292198A - A kind of preparation method of venlafaxine impurity - Google Patents [patents.google.com]

- 5. scispace.com [scispace.com]

- 6. synthinkchemicals.com [synthinkchemicals.com]

- 7. 5-(4-Methoxyphenyl)-3-methyl-1-oxa-3-azaspiro[5.5]undecane | C17H25NO2 | CID 2817659 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. iajpr.com [iajpr.com]

- 9. RP-HPLC Method for Content of Genotoxic 4-methoxybenzyl Chloride in Venlafaxine – Oriental Journal of Chemistry [orientjchem.org]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to Venlafaxine Impurity E HCl: Characterization, Control, and Pharmacopeial Significance

This technical guide provides a comprehensive overview of Venlafaxine Impurity E HCl, a critical process-related impurity in the synthesis of the widely prescribed antidepressant, Venlafaxine. This document is intended for researchers, analytical scientists, and professionals in drug development and quality control, offering in-depth insights into its chemical identity, formation, analytical control strategies, and pharmacopeial standards.

Introduction: The Imperative of Impurity Profiling in Venlafaxine Synthesis

Venlafaxine, a serotonin-norepinephrine reuptake inhibitor (SNRI), is a cornerstone in the management of major depressive disorder, generalized anxiety disorder, and other mood disorders. The synthetic route to Venlafaxine is a multi-step process where the potential for the formation of impurities is significant. Rigorous control of these impurities is not merely a regulatory requirement but a fundamental aspect of ensuring the safety and efficacy of the final drug product. Impurity profiling is therefore a critical component of the drug development lifecycle, from early process development to commercial manufacturing.

Venlafaxine Impurity E is a designated impurity in major pharmacopeias, including the European Pharmacopoeia (EP), underscoring its relevance in the quality assessment of Venlafaxine hydrochloride. This guide will delve into the technical specifics of this particular impurity, providing a holistic understanding for the scientific community.

Core Characteristics of this compound

Venlafaxine Impurity E is chemically identified as (5RS)-5-(4-Methoxyphenyl)-3-methyl-1-oxa-3-azaspiro[5.5]undecane. It is a cyclic ether derivative that can be formed during the synthesis of Venlafaxine. The hydrochloride salt is the commonly available form for use as a reference standard in analytical testing.

Chemical Structure and Properties

The structural identity and key chemical properties of Venlafaxine Impurity E and its hydrochloride salt are summarized in the table below.

| Property | Venlafaxine Impurity E (Free Base) | This compound |

| Chemical Name | (5RS)-5-(4-Methoxyphenyl)-3-methyl-1-oxa-3-azaspiro[5.5]undecane | (5RS)-5-(4-Methoxyphenyl)-3-methyl-1-oxa-3-azaspiro[5.5]undecane hydrochloride |

| Synonyms | Venlafaxine USP Related Compound E, Venlafaxine Cyclic Impurity | Venlafaxine EP Impurity E HCl |

| CAS Number | 93413-70-8 | 93413-56-0 |

| Molecular Formula | C₁₇H₂₅NO₂ | C₁₇H₂₆ClNO₂ |

| Molecular Weight | 275.39 g/mol | 311.85 g/mol |

| Structure |  |  |

Formation and Synthesis of Venlafaxine Impurity E

Understanding the formation pathway of Venlafaxine Impurity E is crucial for its control. While the precise, proprietary synthesis routes of Venlafaxine may vary, a common patented method involves the reduction of 1-[cyano(p-methoxyphenyl)methyl]cyclohexanone.[1]

The formation of Impurity E, a cyclic ether, is likely a result of an intramolecular cyclization reaction. This can occur under specific reaction conditions, potentially involving the hydroxyl group of a precursor intermediate and the aminoethyl side chain. The diagram below illustrates a plausible formation pathway.

Caption: Plausible formation of Venlafaxine Impurity E.

Controlling the reaction conditions, such as temperature, pH, and the choice of reagents, is paramount to minimizing the formation of this and other process-related impurities.

Analytical Control Strategy

A robust analytical method is essential for the accurate detection and quantification of Venlafaxine Impurity E in both the active pharmaceutical ingredient (API) and the finished drug product. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose.

High-Performance Liquid Chromatography (HPLC) Method

The European Pharmacopoeia monograph for Venlafaxine Hydrochloride provides a validated HPLC method for the determination of related substances, including Impurity E.[2] The key parameters of a typical HPLC method are outlined below.

| Parameter | Specification |

| Column | Octylsilyl silica gel for chromatography (C8), end-capped (5 µm) |

| Mobile Phase | Acetonitrile and a buffer solution (e.g., ammonium dihydrogen phosphate) |

| Detection | UV spectrophotometry at 225 nm |

| Flow Rate | Typically 1.0 - 1.5 mL/min |

| Injection Volume | 10 - 20 µL |

Experimental Protocol: A Step-by-Step Guide

-

Preparation of Solutions:

-

Mobile Phase: Prepare the buffer solution and mix with acetonitrile in the specified ratio. Filter and degas the mobile phase before use.

-

Standard Solution: Accurately weigh and dissolve a suitable amount of this compound reference standard in the mobile phase to obtain a known concentration.

-

Test Solution: Accurately weigh and dissolve the Venlafaxine hydrochloride sample in the mobile phase to a specified concentration.

-

-

Chromatographic System:

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the standard and test solutions into the chromatograph.

-

-

Data Analysis:

-

Identify the peak corresponding to Venlafaxine Impurity E in the chromatogram of the test solution by comparing its retention time with that of the standard solution.

-

Calculate the concentration of Impurity E in the sample by comparing the peak area with that of the standard.

-

The following diagram illustrates the general workflow for the analytical control of Venlafaxine Impurity E.

Caption: HPLC analytical workflow for Impurity E.

Pharmacopeial Standards and Acceptance Criteria

Major pharmacopeias have established limits for impurities in Venlafaxine hydrochloride to ensure its quality and safety.

-

European Pharmacopoeia (EP): The EP monograph for Venlafaxine hydrochloride specifies a limit for Impurity E. For specified impurities, including impurity E, the limit is not more than the area of the principal peak in the chromatogram obtained with the reference solution, which corresponds to 0.25 percent.[3]

-

United States Pharmacopeia (USP): The USP monograph for Venlafaxine Hydrochloride also includes tests for related compounds. While the specific limit for Impurity E is not explicitly stated in the provided search results, the total for all impurities is generally controlled to not more than 0.5%.[4]

Toxicological Significance

While specific toxicological data for Venlafaxine Impurity E is not extensively available in the public domain, a general toxicological assessment is crucial. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a hazard statement for this compound as "Harmful if swallowed".

The toxicological profile of the parent drug, Venlafaxine, has been extensively studied. Overdoses can lead to serious adverse effects, including cardiotoxicity.[5] Although the concentration of a single impurity is typically low, its potential to contribute to the overall toxicity profile of the drug product cannot be disregarded. Further toxicological studies on individual impurities, where warranted, are essential for a comprehensive risk assessment.

Conclusion

This compound is a critical parameter in the quality control of Venlafaxine hydrochloride. A thorough understanding of its chemical properties, formation pathways, and analytical detection methods is essential for pharmaceutical scientists. Adherence to pharmacopeial standards and the implementation of robust analytical control strategies are paramount to ensuring the safety and efficacy of Venlafaxine for patients worldwide. This guide serves as a foundational resource to aid in these endeavors.

References

- European Pharmacopoeia 6.0, Venlafaxine hydrochloride monograph. (2014-04-02). uspbpep.com.

- Pharmaffili

- SynThink Research Chemicals.

- European Pharmacopoeia 7.0, Venlafaxine hydrochloride monograph. (2014-04-02).

- National Center for Biotechnology Information. (2023). Multi-level toxicity assessment of the antidepressant venlafaxine in embryos/larvae and adults of zebrafish (Danio rerio). PubChem.

- ResearchGate. (2025). Development and Validation of a Rapid RP-HPLC Method for the Determination of Venlafaxine Hydrochloride in Pharmaceutical Dosage forms using Experimental Design.

- Preparation of Venlafaxine-Antidepressant Drug (1).

- United States Pharmacopeia. (2021). Venlafaxine Hydrochloride Extended-Release Capsules. USP-NF.

- Minnesota Department of Health. (2023). Venlafaxine Toxicological Summary.

- National Center for Biotechnology Information. (2011).

- SciELO. (2009). Genotoxic and cytotoxic evaluation of venlafaxine in an acute and a subchronic assay in mouse.

- ResearchGate. (2025). Impurity Profile Study of Venlafaxine Hydrochloride, an Antipsychotic Drug Substance.

- EDQM.

- International Journal of Biology, Pharmacy and Allied Sciences. (2020). METHOD DEVELOPMENT AND VALIDATION FOR THE ASSAY OF VENLAFAXINE HYDROCHLORIDE CAPSULES AND ITS IMPURITIY BY RP-.

- MDPI. (2023). Life-Threatening Cardiogenic Shock Related to Venlafaxine Poisoning—A Case Report with Metabolomic Approach.

- Indo American Journal of Pharmaceutical Research. (2021). RP-HPLC METHOD FOR THE ESTIMATION OF VENLAFAXINE HYDROCHLORIDE IN CAPSULE DOSAGE FORM.

- BOC Sciences. Venlafaxine Impurities.

- Semantic Scholar. (2011). Venlafaxine Hydrochloride.

- ResearchGate. (2025). Determination of venlafaxine toxic levels from human serum by non-aqueous capillary electrophoresis.

- SciELO. (2017). Development and validation of an HPLC-UV method for accelerated stability study and pharmacokinetic analysis of venlafaxine.

Sources

"origin and formation of Venlafaxine Impurity E"

An In-Depth Technical Guide to the Origin, Formation, and Control of Venlafaxine Impurity E

Abstract

This technical guide provides a comprehensive scientific examination of Venlafaxine Impurity E, a critical process-related impurity encountered during the synthesis of the antidepressant venlafaxine. As a designated impurity in the European Pharmacopoeia (EP), understanding its genesis is paramount for regulatory compliance and ensuring drug product safety. This document delves into the chemical identity of Impurity E, postulates its formation mechanism grounded in synthetic chemistry principles, and outlines robust, field-proven analytical and manufacturing control strategies. This guide is tailored for researchers, process chemists, and quality control professionals in the pharmaceutical industry, offering expert insights to mitigate the formation of this impurity and ensure the quality of venlafaxine Active Pharmaceutical Ingredient (API).

Introduction: The Imperative of Impurity Profiling in Venlafaxine Synthesis

Venlafaxine, a potent serotonin-norepinephrine reuptake inhibitor (SNRI), is a first-line treatment for major depressive disorder and anxiety disorders.[1] The synthetic route to produce Venlafaxine hydrochloride is a multi-step process where the potential for side reactions necessitates rigorous process control and impurity profiling.[1] The presence of impurities, even at trace levels, can significantly impact the safety and efficacy of the final drug product.[1] Regulatory bodies, under the guidance of the International Council for Harmonisation (ICH), mandate the identification, characterization, and control of any impurity present at a level of 0.10% or greater.[1]

Among the known related substances, Venlafaxine Impurity E is of particular interest due to its unique cyclic structure, which suggests a specific and preventable formation pathway. This guide will provide the foundational knowledge required to understand and control this specific impurity.

Chemical Identity of Venlafaxine Impurity E

Venlafaxine Impurity E is a spirocyclic compound, structurally distinct from venlafaxine and its other common impurities. Its official chemical identity is as follows:

-

IUPAC Name: (5RS)-5-(4-Methoxyphenyl)-3-methyl-1-oxa-3-azaspiro[5.5]undecane[2][3][4]

-

Common Synonyms: Venlafaxine Cyclic Impurity, Venlafaxine EP Impurity E[2][4]

-

CAS Number: 93413-70-8 (free base), 93413-56-0 (HCl salt)[4][5][6]

-

Molecular Formula: C₁₇H₂₅NO₂[4]

-

Molecular Weight: 275.39 g/mol [4]

The spirocyclic core, where the cyclohexane ring and the oxazinane ring share a single carbon atom, is the defining feature of this impurity. This structure provides critical clues to its formation mechanism.

Postulated Formation Pathway of Impurity E

The formation of impurities is intrinsically linked to the synthesis process, including the reagents, intermediates, and reaction conditions used.[7] While multiple synthetic routes for venlafaxine exist, many involve the methylation of a secondary amine precursor, 1-[1-(4-methoxyphenyl)-2-(methylamino)ethyl]cyclohexanol (also known as Venlafaxine Impurity D).[8] The Eschweiler-Clarke reaction, which uses formic acid and formaldehyde, is a common method for such methylations.

It is postulated that Venlafaxine Impurity E is formed via the reaction of Venlafaxine Impurity D with a formaldehyde molecule, which can be present as a reagent or as a contaminant in formic acid. This reaction forms the cyclic oxazinane ring structure.

The proposed mechanism involves two key steps:

-

Mannich-type reaction: The secondary amine of Impurity D reacts with formaldehyde to form an unstable N-hydroxymethyl intermediate.

-

Intramolecular Cyclization: The hydroxyl group on the cyclohexanol ring then attacks the electrophilic carbon of the N-hydroxymethyl group, displacing water and forming the stable spirocyclic ether linkage.

This proposed pathway is illustrated in the diagram below.

Figure 1. Postulated reaction pathway for the formation of Venlafaxine Impurity E.

This mechanism underscores the importance of controlling the presence of formaldehyde or other reactive carbonyl species during the synthesis of venlafaxine.

Analytical Methodologies for Detection and Quantification

A robust, stability-indicating analytical method is the cornerstone of any impurity control strategy. For venlafaxine and its related substances, High-Performance Liquid Chromatography (HPLC) is the method of choice.[1][9]

Experimental Protocol: A Validated Stability-Indicating HPLC Method

The following protocol is a representative example for the quantification of Venlafaxine Impurity E and demonstrates the self-validating principles of a trustworthy method.[10]

Step 1: Preparation of Solutions

-

Mobile Phase: Prepare a filtered and degassed mixture of 0.01 M phosphate buffer (pH adjusted to 4.5 with phosphoric acid) and methanol in a 40:60 v/v ratio.

-

Diluent: Use the mobile phase as the diluent for sample and standard preparations.

-

Standard Solution: Accurately weigh and dissolve reference standards of venlafaxine HCl and Venlafaxine Impurity E in the diluent to obtain a known concentration (e.g., 1 µg/mL for the impurity).

-

Sample Solution: Accurately weigh and dissolve the venlafaxine API sample in the diluent to a suitable concentration (e.g., 1000 µg/mL).

Step 2: Chromatographic Conditions

-

Set up the HPLC system with the parameters outlined in the table below.

Table 1: Recommended HPLC Method Parameters [10]

| Parameter | Condition | Causality/Rationale |

|---|---|---|

| Column | Kromasil C18 (250 x 4.6 mm, 5 µm) or equivalent | C18 provides excellent hydrophobic retention and resolution for venlafaxine and its related compounds. |

| Mobile Phase | 0.01 M Phosphate Buffer (pH 4.5) : Methanol (40:60) | Isocratic elution simplifies the method. The pH is chosen to ensure the analytes are in a suitable ionic state for consistent retention. |

| Flow Rate | 1.0 mL/min | Provides optimal efficiency and reasonable run times. |

| Column Temperature | 30 °C | Maintains consistent retention times and peak shapes by controlling viscosity and analyte solubility. |

| Detection Wavelength | 225 nm | A common wavelength for detecting the phenyl group in venlafaxine and its impurities, offering good sensitivity.[10] |

| Injection Volume | 10 µL | A standard volume for achieving good peak shape and sensitivity without overloading the column. |

Step 3: System Suitability and Analysis

-

Inject the standard solution multiple times (n≥5) and verify that system suitability parameters (e.g., resolution between venlafaxine and Impurity E, tailing factor, and peak area reproducibility) meet pre-defined criteria (e.g., RSD < 2.0%).

-

Once the system is deemed suitable, inject the sample solution.

-

Calculate the amount of Impurity E in the sample by comparing its peak area to that of the reference standard.

Protocol: Forced Degradation Studies

To ensure the analytical method is truly "stability-indicating," it must be able to separate the target impurities from any potential degradation products.[10] Forced degradation studies are performed to validate this specificity.[11][12]

Objective: To demonstrate that degradation product peaks do not interfere with the quantification of Venlafaxine Impurity E.

Methodology:

-

Acid Hydrolysis: Expose a solution of venlafaxine API to 0.1 M HCl at 60 °C for 24-48 hours.[12] Neutralize the solution before injection.

-

Base Hydrolysis: Expose the API solution to 0.1 M NaOH at 60 °C for 24-48 hours.[12] Neutralize before injection.

-

Oxidative Degradation: Treat the API solution with 3% hydrogen peroxide at room temperature for 24 hours.[10]

-

Thermal Degradation: Expose the solid API to dry heat (e.g., 70 °C) for 48 hours, then dissolve and inject.[12]

-

Photolytic Degradation: Expose the API solution to UV light (e.g., 254 nm) for 24-48 hours.[12]

Analysis: Analyze all stressed samples using the HPLC method. The method is considered specific if the peaks for venlafaxine and all known impurities (including Impurity E) are well-resolved from any new peaks that appear due to degradation.

Figure 2. Workflow for developing and validating a stability-indicating HPLC method.

Strategic Control in Manufacturing

Controlling impurities during manufacturing is a multi-faceted approach that relies on a deep understanding of the process chemistry.[7] The strategy for controlling Venlafaxine Impurity E should focus on preventing its formation.

-

Raw Material Scrutiny: The most critical control point is the quality of the reagents used in the methylation step. If formic acid is used, it should be tested for formaldehyde content. Sourcing high-purity reagents is essential.

-

Process Parameter Optimization: Reaction conditions should be optimized to favor the desired N-methylation reaction over the cyclization that forms Impurity E. This includes:

-

Temperature Control: Lowering the reaction temperature may disfavor the intramolecular cyclization, which likely has a higher activation energy.

-

Stoichiometry: Precise control over the ratio of the amine precursor to the methylating agent can minimize side reactions.

-

-

Intermediate Testing: Implement in-process controls (IPCs) to test for the presence of Impurity E in the reaction mixture before proceeding to the final isolation and purification steps.

-

Purification Efficacy: The final crystallization of Venlafaxine hydrochloride must be designed to effectively purge Impurity E. Solubility studies should be conducted to find a solvent system where venlafaxine has low solubility, while Impurity E remains in the mother liquor.

Conclusion

Venlafaxine Impurity E is a unique, process-related spirocyclic impurity whose formation is likely driven by the reaction of a venlafaxine precursor with formaldehyde. A robust control strategy, grounded in a thorough understanding of this formation mechanism, is essential for any manufacturer of venlafaxine API. This strategy must integrate stringent control of raw materials, optimization of synthetic process parameters, and the implementation of a fully validated, stability-indicating HPLC method for release testing. By adopting these scientifically sound principles, drug development professionals can ensure the consistent production of high-purity venlafaxine, safeguarding product quality and patient safety.

References

-

Daicel Pharma. (n.d.). Venlafaxine Impurities Manufacturers & Suppliers. Retrieved from Daicel Pharma Standards. [Link]

- Google Patents. (2022).

-

ResearchGate. (n.d.). Impurity Profile Study of Venlafaxine Hydrochloride, an Antipsychotic Drug Substance. Request PDF. [Link]

-

Pharmaffiliates. (n.d.). Venlafaxine-impurities. Retrieved from Pharmaffiliates. [Link]

-

Patel, P. N., et al. (2011). Development and validation of stability indicating method for the quantitative determination of venlafaxine hydrochloride in extended release formulation using high performance liquid chromatography. Journal of Pharmaceutical and Bioallied Sciences, 3(2), 269–275. [Link]

-

Satyanarayana, B., et al. (2010). Impurity Profile Study of Venlafaxine Hydrochloride, an Antipsychotic Drug Substance. Synthetic Communications, 40(13), 1880-1886. [Link]

-

Scribd. (n.d.). Venlafaxine HCL Synthesis. Retrieved from Scribd. [Link]

-

Yu, X., et al. (2013). Synthesis of Related Substances of Venlafaxine Hydrochloride. Chinese Journal of Pharmaceuticals, 44(7), 648-651. [Link]

-

SynZeal. (n.d.). Venlafaxine EP Impurity E. Retrieved from SynZeal. [Link]

-

PubChem. (n.d.). Venlafaxine Impurity E HCl. Retrieved from PubChem. [Link]

-

ResearchGate. (n.d.). Biodegradation of venlafaxine (LB289). [Link]

-

Axios Research. (n.d.). Venlafaxine EP Impurity E HCl. [Link]

-

Zhang, Y., et al. (2021). Characteristics and transformation pathways of venlafaxine degradation during disinfection processes using free chlorine and chlorine dioxide. Environmental Science and Pollution Research International, 28(24), 30999-31010. [Link]

-

ResearchGate. (n.d.). Degradation of venlafaxine hydrochloride. Download Table. [Link]

-

ResearchGate. (n.d.). Sample chromatograms of venlafaxine and its degradation products after exposure. [Link]

-

Ajitha, A., & Rani, P. S. (2020). A Stability-Indicating RP-HPLC Method for the Simultaneous Estimation of Venlafaxine and its Impurity-A in Bulk and Pharmaceutical Dosage Forms. International Journal of Pharmaceutical Sciences and Research, 11(8), 3923-3929. [Link]

-

National Center for Biotechnology Information. (n.d.). Venlafaxine - StatPearls. NCBI Bookshelf. [Link]

-

PharmGKB. (2013). Venlafaxine Pathway, Pharmacokinetics. [Link]

-

SciSpace. (n.d.). ISOLATION AND STRUCTURAL CHARACTERIZATION OF MAJOR DEGRADATION PRODUCT OF VENLAFAXINE HYDROCHLORIDE. [Link]

-

Anant Pharmaceuticals Pvt. Ltd. (n.d.). CAS 93413-56-0 Venlafaxine Impurity E. [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Venlafaxine EP Impurity E | 93413-70-8 | SynZeal [synzeal.com]

- 3. This compound | C17H26ClNO2 | CID 54577407 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS 93413-56-0 Venlafaxine Impurity E | Impurity Manufacturers & Suppliers India [anantlabs.com]

- 5. synthinkchemicals.com [synthinkchemicals.com]

- 6. Venlafaxine EP Impurity E HCl - CAS - 93413-56-0 (HCl salt) | Axios Research [axios-research.com]

- 7. Venlafaxine Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 8. Synthesis of Related Substances of Venlafaxine Hydrochloride [cjph.com.cn]

- 9. researchgate.net [researchgate.net]

- 10. Development and validation of stability indicating method for the quantitative determination of venlafaxine hydrochloride in extended release formulation using high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. ijpsr.com [ijpsr.com]

Spectroscopic Characterization of Venlafaxine Impurity E HCl: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for Venlafaxine Impurity E HCl, a known process-related impurity of the antidepressant drug Venlafaxine. This document is intended for researchers, scientists, and professionals in the field of drug development and quality control, offering a detailed examination of its structural elucidation through Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Introduction to Venlafaxine Impurity E

Venlafaxine Impurity E is identified as (5RS)-5-(4-Methoxyphenyl)-3-methyl-1-oxa-3-azaspiro[5.5]undecane Hydrochloride.[1][2][3] Its formation is associated with the synthesis of Venlafaxine and its presence is monitored to ensure the purity and safety of the final drug product. Understanding its spectroscopic profile is crucial for its identification and quantification in pharmaceutical samples.

Compound Identity:

| Parameter | Value | Source |

| Chemical Name | (5RS)-5-(4-Methoxyphenyl)-3-methyl-1-oxa-3-azaspiro[5.5]undecane Hydrochloride | [1][2][3] |

| CAS Number | 93413-56-0 | [2][4] |

| Molecular Formula | C₁₇H₂₆ClNO₂ | [2][4] |

| Molecular Weight | 311.85 g/mol | [2][4][5] |

Structural Elucidation Workflow

The structural confirmation of this compound relies on a synergistic approach employing multiple spectroscopic techniques. The logical flow of this process is designed to provide orthogonal information, leading to an unambiguous identification.

Caption: Workflow for the spectroscopic identification of this compound.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a pivotal technique for determining the molecular weight and fragmentation pattern of this compound, providing direct evidence of its elemental composition.

Experimental Protocol

A high-resolution mass spectrometer with an electrospray ionization (ESI) source is recommended for accurate mass determination.

-

Sample Preparation: Dissolve a small amount of this compound reference standard in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Utilize a Liquid Chromatography-Mass Spectrometry (LC-MS) system.

-

Ionization Mode: Positive ion mode ESI is typically employed to generate the protonated molecular ion [M+H]⁺.

-

Data Acquisition: Acquire full scan mass spectra over a relevant m/z range (e.g., 100-500).

Data Interpretation

The ESI-MS spectrum in positive ion mode is expected to show a prominent peak for the protonated molecule of the free base.

Expected MS Data:

| Ion | Calculated m/z | Observed m/z | Interpretation |

| [C₁₇H₂₅NO₂ + H]⁺ | 276.1964 | ~276.2 | Protonated molecular ion of the free base |

The fragmentation pattern obtained from tandem MS (MS/MS) experiments can provide further structural insights, corroborating the proposed structure.

Infrared (IR) Spectroscopy Analysis

Infrared spectroscopy is a valuable tool for identifying the functional groups present in this compound.

Experimental Protocol

-

Sample Preparation: Prepare a potassium bromide (KBr) disc containing a small amount of the sample or use an Attenuated Total Reflectance (ATR) accessory.[6]

-

Instrumentation: Utilize a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).[6]

Data Interpretation

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups within the molecule.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~3000-2800 | Medium-Strong | C-H stretching (aliphatic and aromatic) |

| ~1610, ~1510 | Medium | C=C stretching (aromatic ring) |

| ~1250 | Strong | C-O stretching (aryl ether) |

| ~1180, ~1030 | Strong | C-O-C stretching (ether in the spiro ring) |

| ~1100 | Medium | C-N stretching (tertiary amine) |

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of the molecule, enabling unambiguous structural elucidation. Both ¹H and ¹³C NMR are essential.

Experimental Protocol

-

Sample Preparation: Dissolve the sample in a suitable deuterated solvent, such as Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

-

Data Acquisition: Acquire ¹H NMR and ¹³C NMR spectra. Advanced 2D NMR experiments like COSY, HSQC, and HMBC can be used for definitive assignments.

Data Interpretation

¹H NMR: The proton NMR spectrum will show distinct signals for the aromatic protons, the methoxy group, the N-methyl group, and the aliphatic protons of the spiro-cyclohexane and the oxa-aza ring.

Expected ¹H NMR Chemical Shifts (Illustrative):

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.2-6.8 | m | 4H | Aromatic protons |

| ~3.8 | s | 3H | -OCH₃ protons |

| ~2.3 | s | 3H | -NCH₃ protons |

| ~4.0-1.2 | m | 15H | Aliphatic protons |

¹³C NMR: The carbon NMR spectrum will show signals for all 17 carbon atoms in the molecule, with distinct chemical shifts for the aromatic, ether, amine, and aliphatic carbons.

Expected ¹³C NMR Chemical Shifts (Illustrative):

| Chemical Shift (ppm) | Assignment |

| ~158 | Aromatic C-O |

| ~130-114 | Aromatic C-H and C-C |

| ~90 | Spiro carbon |

| ~70-60 | Carbons adjacent to oxygen |

| ~60-50 | Carbons adjacent to nitrogen |

| ~55 | -OCH₃ carbon |

| ~45 | -NCH₃ carbon |

| ~40-20 | Aliphatic carbons |

Integrated Spectroscopic Analysis

The final structural confirmation is achieved by integrating the data from all three spectroscopic techniques. This integrated approach ensures the trustworthiness and accuracy of the identification.

Caption: Integration of spectroscopic data for structural confirmation.

Conclusion

The comprehensive spectroscopic analysis of this compound, utilizing MS, IR, and NMR, provides a robust methodology for its identification and characterization. This technical guide outlines the expected data and experimental considerations, serving as a valuable resource for analytical chemists and quality control professionals in the pharmaceutical industry. The combined use of these techniques ensures a high degree of confidence in the structural assignment, which is critical for impurity profiling and ensuring the quality of Venlafaxine drug products.

References

- European Pharmacopoeia (Ph. Eur.). (2014). Venlafaxine Hydrochloride. In Ph. Eur. 8.0 (Vol. 2, pp. 3334-3335).

-

SynZeal. (n.d.). Venlafaxine EP Impurity E. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

-

Veeprho. (n.d.). Venlafaxine EP Impurity E. Retrieved from [Link]

- Google Patents. (2022). A kind of preparation method of venlafaxine impurity. (CN114292198A).

- Matoga, M., Piekoszewski, W., & Barałkiewicz, D. (2015). Extraction techniques for analysis of venlafaxine and its metabolites in biological matrices.

- Shrivastava, A. (2013). Analytical Methods for Venlaflaxine Hydrochloride and Metabolites Determinations in Different Matrices.

-

ResearchGate. (n.d.). Impurity Profile Study of Venlafaxine Hydrochloride, an Antipsychotic Drug Substance. Retrieved from [Link]

-

World Journal of Pharmaceutical and Medical Research. (2023). DEVELOPMENT AND ANALYSIS OF VENLAFAXINE HCL EXTENDED-RELEASE MATRIX TABLETS. Retrieved from [Link]

-

ACS Omega. (2020). An Improved and Impurity-Free Large-Scale Synthesis of Venlafaxine Hydrochloride. Retrieved from [Link]

-

South-Eastern European Journal of Public Health (SEEJPH). (2025). PHYSICOCHEMICAL CHARACTERIZATION OF VENLAFAXINE HYDROCHLORIDE FOR FAST- DISSOLVING FORMULATION DESIGN. Retrieved from [Link]

-

Acta Scientific. (2020). Review on Analytical Profile of Venlafaxine HCl. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Solubility of Venlafaxine Impurity E HCl in Various Solvents

Abstract

The control of impurities is a critical aspect of pharmaceutical development and manufacturing, directly impacting the safety and efficacy of the final drug product. Venlafaxine, a widely prescribed antidepressant, and its associated impurities are subject to stringent regulatory scrutiny. Among these, Venlafaxine Impurity E, chemically known as (5RS)-5-(4-Methoxyphenyl)-3-methyl-1-oxa-3-azaspiro[5.5]undecane, requires thorough characterization.[1] This technical guide provides a comprehensive framework for determining the solubility of its hydrochloride (HCl) salt in various solvents. Understanding the solubility of Venlafaxine Impurity E HCl is paramount for the development of robust analytical methods, designing purification strategies, and assessing potential risks during formulation. This document outlines the theoretical principles of solubility, provides detailed, field-proven experimental protocols, and discusses the practical application of the acquired data for researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Impurity Solubility

In pharmaceutical manufacturing, an impurity is defined as any component of a new drug substance that is not the chemical entity defined as the new drug substance.[2] The International Council for Harmonisation (ICH) guideline Q3A(R2) mandates the reporting, identification, and qualification of impurities in new drug substances.[3][4] The presence of impurities, even in trace amounts, can affect the quality, safety, and efficacy of the drug product.[5]

Venlafaxine Impurity E is a specified impurity of Venlafaxine, a potent serotonin-norepinephrine reuptake inhibitor (SNRI).[1][6][7] Its hydrochloride salt, this compound (CAS No: 93413-56-0), is a crucial reference standard used for analytical method development and validation.[6][8][9]

The solubility of this impurity is a fundamental physicochemical property that dictates its behavior in various stages of drug development:

-

Analytical Method Development: Solubility data is essential for selecting appropriate diluents for sample preparation in chromatographic analyses, such as High-Performance Liquid Chromatography (HPLC), ensuring accurate quantification.

-

Purification and Isolation: Understanding solubility differences between the Active Pharmaceutical Ingredient (API) and its impurities in various solvents is the cornerstone of developing efficient crystallization-based purification processes.

-

Formulation Studies: The solubility of an impurity in physiological media and formulation excipients can influence the dissolution profile and stability of the final dosage form.

-

Risk Assessment: Poorly soluble impurities may precipitate out of solution, posing a risk to patient safety and affecting the manufacturability of the drug product.

This guide provides the scientific rationale and practical steps for systematically evaluating the solubility of this compound.

Physicochemical Profile: this compound

A foundational understanding of the molecule's properties is key to predicting and interpreting its solubility behavior.

-

Chemical Name: (5RS)-5-(4-Methoxyphenyl)-3-methyl-1-oxa-3-azaspiro[5.5]undecane Hydrochloride[6]

-

Structure:

(Image Source: SynThink Research Chemicals)

-

Key Structural Features: The molecule contains a tertiary amine, which is protonated in the hydrochloride salt form, significantly influencing its aqueous solubility. The presence of a methoxyphenyl group and a spiro-cyclohexane ring contributes to its lipophilicity. As a salt of a weak base, its solubility in aqueous media is expected to be highly pH-dependent.

Experimental Determination of Thermodynamic Solubility

The "gold standard" for determining thermodynamic (or equilibrium) solubility is the shake-flask method.[10][11][12][13] This method measures the concentration of a compound in a saturated solution that is in equilibrium with an excess of the solid compound.[14]

Rationale for Solvent Selection

The choice of solvents should be strategic, covering a range of polarities and pH values relevant to pharmaceutical processing and physiological conditions.

-

Aqueous Media:

-

Purified Water: Establishes a baseline solubility.

-

pH Buffers (e.g., pH 2.0, 4.5, 6.8, 7.4): Critical for understanding the pH-solubility profile. These pH values are relevant to physiological conditions in the gastrointestinal tract and for pH-driven purification or formulation strategies.

-

-

Organic Solvents:

-

Polar Protic Solvents (Methanol, Ethanol): Commonly used in analytical sample preparation and crystallization processes.

-

Polar Aprotic Solvents (Acetonitrile, Acetone): Frequently used as mobile phase components in reverse-phase HPLC and as processing solvents.

-

Non-Polar Solvents (Dichloromethane, Hexane): Useful for understanding the lipophilic nature of the compound and for specific extraction or purification steps.

-

Detailed Protocol: Equilibrium Solubility by Shake-Flask Method

This protocol is a self-validating system, incorporating steps to ensure that true equilibrium is achieved and accurately measured.

Step 1: Sample Preparation

-

Rationale: To ensure an excess of solid material is present to achieve saturation.[11][13]

-

Procedure: Add an excess amount of this compound (e.g., 5-10 mg) to a series of clear glass vials (e.g., 4 mL). The exact amount should be recorded, but it is more important to ensure a visible excess of solid remains at the end of the experiment.

Step 2: Solvent Addition

-

Rationale: To initiate the dissolution process in a controlled volume.

-

Procedure: Add a precise volume (e.g., 2.0 mL) of the selected solvent or buffer to each vial.

Step 3: Equilibration

-

Rationale: To allow the system to reach a state of thermodynamic equilibrium. Insufficient agitation time can lead to an underestimation of solubility.[10] Agitation for 24 to 72 hours is a common practice.[10]

-

Procedure:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials on a constant temperature orbital shaker or rotator (e.g., 25 °C or 37 °C).

-

Agitate the samples for at least 24 hours. To confirm equilibrium, samples can be taken at multiple time points (e.g., 24h, 48h). Equilibrium is confirmed when the measured concentration does not change between time points.[11][15]

-

Step 4: Phase Separation

-

Rationale: To separate the saturated supernatant from the undissolved solid without disturbing the equilibrium (e.g., by causing temperature changes or precipitation).

-

Procedure:

-

Allow the vials to stand at the experimental temperature for a short period (e.g., 30 minutes) for coarse solids to settle.

-

Withdraw an aliquot of the supernatant using a pipette.

-

Clarify the supernatant by either:

-

Centrifugation: Centrifuge the aliquot at high speed (e.g., >10,000 rpm) to pellet any remaining fine particles.

-

Filtration: Filter the aliquot through a low-binding syringe filter (e.g., 0.22 µm PVDF or PTFE). Self-Validation Step: The first few drops of the filtrate should be discarded to saturate any potential binding sites on the filter membrane.

-

-

Step 5: Sample Analysis (Quantification by HPLC)

-

Rationale: To accurately measure the concentration of the dissolved impurity in the saturated solution. HPLC is a specific and sensitive method suitable for this purpose.[16][17]

-

Procedure:

-

Dilute the clarified supernatant with a suitable mobile phase or diluent to bring the concentration within the calibrated range of the HPLC method.

-

Prepare a set of calibration standards of this compound of known concentrations.

-

Analyze the standards and samples using a validated, stability-indicating HPLC method. A typical method might use a C18 column with a mobile phase of phosphate buffer and methanol or acetonitrile.[5]

-

Workflow Visualization

The following diagram illustrates the key stages of the shake-flask solubility determination protocol.

Caption: Workflow for Equilibrium Solubility Determination.

Illustrative Solubility Data

While specific experimental data for this compound is not publicly available, the following table provides a realistic, illustrative summary of expected solubility trends based on its chemical structure. These values are for educational purposes and must be determined experimentally.

| Solvent/Medium | Solvent Type | Expected Solubility (mg/mL) | Rationale & Implications |

| Aqueous Media | |||

| 0.1 N HCl (pH ~1) | Acidic Aqueous Buffer | > 50 | High solubility due to full protonation of the tertiary amine. Good for stock solutions. |

| Acetate Buffer (pH 4.5) | Weakly Acidic Buffer | 5 - 20 | Moderate solubility as pH approaches the pKa of the tertiary amine. |

| Phosphate Buffer (pH 6.8) | Near-Neutral Buffer | < 1 | Low solubility; the compound is likely approaching its free base form. |

| Purified Water | Unbuffered Aqueous | 1 - 5 | Solubility depends on the pH of the resulting solution. |

| Organic Solvents | |||

| Methanol | Polar Protic | > 100 | High solubility. Excellent solvent for stock solutions and HPLC diluent. |

| Ethanol | Polar Protic | > 50 | Good solubility, suitable for many processing applications. |

| Acetonitrile | Polar Aprotic | 10 - 30 | Moderate solubility, common HPLC mobile phase component. |

| Dichloromethane | Non-Polar | 5 - 15 | Moderate solubility, indicating some lipophilic character. |

| Hexane | Non-Polar | < 0.1 | Very low solubility, consistent with a polar salt. |

Interpretation and Application of Results

The data generated from these studies directly informs critical decisions in drug development.

-

For the Analytical Scientist: The high solubility in methanol and acidic buffers makes them ideal choices for preparing stock solutions and diluents for HPLC analysis, ensuring complete dissolution and accurate results. The low solubility at neutral pH highlights the risk of precipitation if samples prepared in organic solvent are diluted into neutral aqueous mobile phases.

-

For the Process Chemist: The significant difference in solubility between acidic and neutral pH suggests that a pH-swing crystallization could be a highly effective purification strategy. The impurity could be selectively purged by crystallizing the main API at a pH where the impurity remains soluble.

-

For the Formulation Scientist: The low aqueous solubility at physiological pH (6.8-7.4) is a critical piece of information. It indicates that if this impurity is present in the final drug substance, it may have a different dissolution rate than the API, potentially impacting the overall product performance and safety profile.

Conclusion

A systematic evaluation of the solubility of this compound is not merely a data collection exercise; it is a fundamental component of a robust drug development program. By applying established methodologies like the shake-flask method and leveraging a scientifically sound solvent selection strategy, researchers can generate high-quality, reliable data. This data provides crucial insights that enhance the development of rugged analytical methods, efficient purification processes, and safe and effective pharmaceutical formulations, ultimately ensuring compliance with global regulatory standards like those set forth by the ICH.

References

-

Axios Research. Venlafaxine EP Impurity E HCl - CAS - 93413-56-0 (HCl salt). Available from: [Link]

-

SynZeal. Venlafaxine EP Impurity E | 93413-70-8. Available from: [Link]

-

Veeprho. Venlafaxine EP Impurity E | CAS 93413-56-0. Available from: [Link]

-

International Journal of Innovative Research in Technology. Formulation Development and In-vitro Characterization of Extended Release Venlafaxine HCl Pellets. Available from: [Link]

-

South East European Journal of Public Health. PHYSICOCHEMICAL CHARACTERIZATION OF VENLAFAXINE HYDROCHLORIDE FOR FAST-DISSOLVING FORMULATION DESIGN. Available from: [Link]

-

SynThink Research Chemicals. Venlafaxine EP Impurity E | 93413-56-0. Available from: [Link]

-

Pharmaffiliates. Venlafaxine-impurities. Available from: [Link]

-

PubMed Central (PMC). Determination of venlafaxine and its active metabolite O-desmethylvenlafaxine in human plasma by HPLC fluorescence. Available from: [Link]

-

SciSpace. ISOLATION AND STRUCTURAL CHARACTERIZATION OF MAJOR DEGRADATION PRODUCT OF VENLAFAXINE HYDROCHLORIDE. Available from: [Link]

-

PubChem, National Institutes of Health. Venlafaxine. Available from: [Link]

-

Ajitha and Rani. A Stability Indicating RP-HPLC Method for the Determination of Related Substances in Venlafaxine Tablets. IJPSR, 2020; Vol. 11(8): 3923-3929. Available from: [Link]

-

ResearchGate. Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Available from: [Link]

-

Raytor. Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Available from: [Link]

-

ICH. ICH HARMONISED TRIPARTITE GUIDELINE - IMPURITIES IN NEW DRUG SUBSTANCES Q3A(R2). Available from: [Link]

-

Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available from: [Link]

-

Rheolution. Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Available from: [Link]

-

Indo American Journal of Pharmaceutical Research. RP-HPLC METHOD FOR THE ESTIMATION OF VENLAFAXINE HYDROCHLORIDE IN CAPSULE DOSAGE FORM. Available from: [Link]

-

Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Available from: [Link]

-

Journal of Pharmaceutical and Biomedical Analysis. RP-HPLC Method for Content of Genotoxic 4-methoxybenzyl Chloride in Venlafaxine. Available from: [Link]

-

Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available from: [Link]

-

BMG LABTECH. Drug solubility: why testing early matters in HTS. Available from: [Link]

-

ResearchGate. Can anyone tell me how to perform equilibrium solubility studies step by step practically? Available from: [Link]

-

Lejan Team. IMPURITIES IN NEW DRUG SUBSTANCES Q3A(R2). Available from: [Link]

-

International Journal of Pharmaceutical Investigation. Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. Available from: [Link]

-

Therapeutic Goods Administration (TGA). ICH topic Q 3 A (R2) - Impurities in new drug substances. Available from: [Link]

-

YouTube. Impurities in new drug substance| ICH Q3A(R2) | Classification of impurities. Available from: [Link]

Sources

- 1. Venlafaxine EP Impurity E | 93413-70-8 | SynZeal [synzeal.com]

- 2. youtube.com [youtube.com]

- 3. database.ich.org [database.ich.org]

- 4. jpionline.org [jpionline.org]

- 5. ijpsr.com [ijpsr.com]

- 6. veeprho.com [veeprho.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. Venlafaxine EP Impurity E HCl - CAS - 93413-56-0 (HCl salt) | Axios Research [axios-research.com]

- 9. synthinkchemicals.com [synthinkchemicals.com]

- 10. raytor.com [raytor.com]

- 11. dissolutiontech.com [dissolutiontech.com]

- 12. lup.lub.lu.se [lup.lub.lu.se]

- 13. researchgate.net [researchgate.net]

- 14. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 15. enamine.net [enamine.net]

- 16. Determination of venlafaxine and its active metabolite O-desmethylvenlafaxine in human plasma by HPLC fluorescence - PMC [pmc.ncbi.nlm.nih.gov]

- 17. iajpr.com [iajpr.com]

Unveiling the Pharmacological Profile of Venlafaxine Impurity E: A Technical Guide for Drug Development Professionals

Executive Summary

Venlafaxine, a widely prescribed serotonin-norepinephrine reuptake inhibitor (SNRI), undergoes a complex synthesis process that can result in the formation of various impurities.[1][2] Among these, Venlafaxine Impurity E has drawn attention due to preliminary toxicological findings. This technical guide provides a comprehensive framework for researchers and drug development professionals to thoroughly investigate the potential pharmacological and toxicological activities of Venlafaxine Impurity E. By integrating in silico modeling with robust in vitro assays, this document outlines a systematic approach to characterize the impurity's interaction with key biological targets, assess its cytotoxic potential, and ultimately inform risk assessment strategies in the pharmaceutical manufacturing process.

Introduction: The Imperative of Impurity Profiling

In the landscape of pharmaceutical development, the adage "the dose makes the poison" is a guiding principle. However, the silent contribution of impurities to the overall safety and efficacy profile of a drug product cannot be overlooked. Process-related impurities, such as Venlafaxine Impurity E, can possess their own intrinsic pharmacological or toxicological properties that may alter the therapeutic window of the active pharmaceutical ingredient (API).[3] A thorough characterization of these impurities is not only a regulatory expectation but a scientific necessity to ensure patient safety.

Venlafaxine is an antidepressant used to treat major depressive disorder, anxiety, and panic disorders.[4][5] Its therapeutic effect is mediated by the inhibition of serotonin (5-HT) and norepinephrine (NE) reuptake transporters (SERT and NET, respectively).[6][7] Consequently, any impurity with an affinity for these transporters could potentially modulate the efficacy or side-effect profile of venlafaxine.

Chemical Identity of Venlafaxine Impurity E

A clear understanding of the molecular structure is the foundation of any pharmacological investigation.